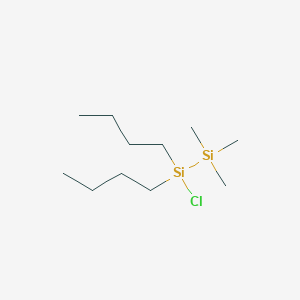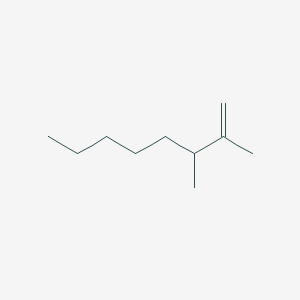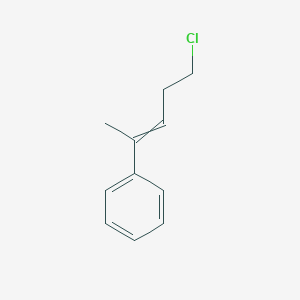![molecular formula C5H13NO6S B14327842 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid CAS No. 106665-18-3](/img/structure/B14327842.png)
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It contains both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in a wide range of chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 1,2-dihydroxyethane with an appropriate sulfonic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through various separation techniques such as crystallization or distillation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, which may have distinct properties and applications.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanesulfonic acid:
3-Aminopropanesulfonic acid: Similar in having both amino and sulfonic acid groups but with a different carbon chain length.
Uniqueness
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
106665-18-3 |
|---|---|
Fórmula molecular |
C5H13NO6S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
3-(1,2-dihydroxyethylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H13NO6S/c7-2-5(9)6-1-4(8)3-13(10,11)12/h4-9H,1-3H2,(H,10,11,12) |
Clave InChI |
LRJWCCMSGYYMBF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)O)O)NC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)






![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)

![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)



